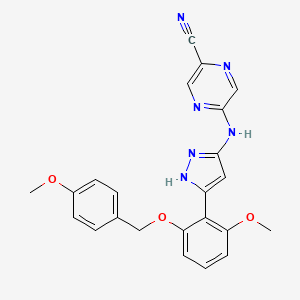

5-((5-(2-Methoxy-6-((4-methoxybenzyl)oxy)phenyl)-1H-pyrazol-3-yl)amino)pyrazine-2-carbonitrile

Cat. No. B8610036

M. Wt: 428.4 g/mol

InChI Key: DLFOGKWKMNGAAE-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US08314108B2

Procedure details

A 10 L flange-neck flask equipped with an air stirrer rod and paddle, thermometer, water condenser, and outlet to caustic solution gas scrubbers is charged with 5-(5-(2-methoxy-6-(4-methoxybenzyloxy)phenyl)-1H-pyrazol-3-ylamino)pyrazine-2-carbonitrile (140 g, 326.76 mmol) and 4 N hydrogen chloride (2500 mL, 10.0 mole) solution in 1,4-dioxane. The mixture is well stirred at 60-65° C. for 1.5 h, then the mixture is allowed to cool to 50° C. After a total of 4 h, more 4 N hydrogen chloride in 1,4-dioxane is added (1000 mL) and heating to 65° C. resumed. After one hour at this temperature the heating is stopped and the mixture allowed to cool to room temperature overnight with stirring. The mixture is filtered through a large sintered funnel The solid collected is washed with fresh 1,4-dioxane and then pulled dry briefly. The bulk filter cake is returned to the 10 L flask and vigorously stirred with water (2 L) and ethyl acetate (3.5 L). The mixture is then made alkaline by adding concentrated ammonia (440 mL). The solution is filtered and then transferred to a 5 L separatory funnel The aqueous layer is separated and extracted again with ethyl acetate (0.5 L). The combined organic layers are washed with brine, dried over sodium sulfate, filtered, and concentrated. The solid is dried in vacuo at 45° C. to give 101.3 g. The crude product is suspended in warm anhydrous tetrahydrofuran (2.2 L) and loaded onto a pad of silica (1 kg) wet packed using iso-hexane. The product is eluted with ethyl acetate. The combined fractions are partially concentrated and the resulting precipitate is collected by filtration and dried in vacuo at 40° C. overnight to give 60.9 g. LC-ES/MS m/z 309.2 [M+1]+.

Quantity

140 g

Type

reactant

Reaction Step One

[Compound]

Name

crude product

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

Identifiers

|

REACTION_CXSMILES

|

[CH3:1][O:2][C:3]1[CH:8]=[CH:7][CH:6]=[C:5]([O:9]CC2C=CC(OC)=CC=2)[C:4]=1[C:19]1[NH:23][N:22]=[C:21]([NH:24][C:25]2[N:26]=[CH:27][C:28]([C:31]#[N:32])=[N:29][CH:30]=2)[CH:20]=1.Cl.CCCC(C)C>O1CCOCC1.O1CCCC1>[OH:9][C:5]1[CH:6]=[CH:7][CH:8]=[C:3]([O:2][CH3:1])[C:4]=1[C:19]1[NH:23][N:22]=[C:21]([NH:24][C:25]2[N:26]=[CH:27][C:28]([C:31]#[N:32])=[N:29][CH:30]=2)[CH:20]=1

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

140 g

|

|

Type

|

reactant

|

|

Smiles

|

COC1=C(C(=CC=C1)OCC1=CC=C(C=C1)OC)C1=CC(=NN1)NC=1N=CC(=NC1)C#N

|

|

Name

|

|

|

Quantity

|

2500 mL

|

|

Type

|

reactant

|

|

Smiles

|

Cl

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O1CCOCC1

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

Cl

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O1CCOCC1

|

Step Three

[Compound]

|

Name

|

crude product

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CCCC(C)C

|

Step Five

|

Name

|

|

|

Quantity

|

2.2 L

|

|

Type

|

solvent

|

|

Smiles

|

O1CCCC1

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

62.5 (± 2.5) °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

The mixture is well stirred at 60-65° C. for 1.5 h

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

A 10 L flange-neck flask equipped with an air stirrer rod and paddle

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to cool to 50° C

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

heating to 65° C.

|

WAIT

|

Type

|

WAIT

|

|

Details

|

After one hour at this temperature the heating is stopped

|

|

Duration

|

1 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to cool to room temperature overnight

|

|

Duration

|

8 (± 8) h

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

with stirring

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The mixture is filtered through a large sintered funnel The solid

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

collected

|

WASH

|

Type

|

WASH

|

|

Details

|

is washed with fresh 1,4-dioxane

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

pulled dry briefly

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The bulk filter cake

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

vigorously stirred with water (2 L) and ethyl acetate (3.5 L)

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

by adding concentrated ammonia (440 mL)

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The solution is filtered

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

transferred to a 5 L separatory funnel

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The aqueous layer is separated

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

extracted again with ethyl acetate (0.5 L)

|

WASH

|

Type

|

WASH

|

|

Details

|

The combined organic layers are washed with brine

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried over sodium sulfate

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The solid is dried in vacuo at 45° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to give 101.3 g

|

WASH

|

Type

|

WASH

|

|

Details

|

The product is eluted with ethyl acetate

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

The combined fractions are partially concentrated

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

the resulting precipitate is collected by filtration

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried in vacuo at 40° C. overnight

|

|

Duration

|

8 (± 8) h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to give 60.9 g

|

Outcomes

Product

Details

Reaction Time |

1.5 h |

|

Name

|

|

|

Type

|

|

|

Smiles

|

OC1=C(C(=CC=C1)OC)C1=CC(=NN1)NC=1N=CC(=NC1)C#N

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |